molecular formula C15H24 B091675 epsilon-Cadinene CAS No. 1080-67-7

epsilon-Cadinene

Cat. No. B091675
CAS RN: 1080-67-7
M. Wt: 204.35 g/mol
InChI Key: NOLWRMQDWRAODO-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-Cadinene is a sesquiterpene hydrocarbon that is found in various essential oils, including those of cypress, juniper, and pine. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

1. Epsilon-Near-Zero Photonics

Epsilon‐near‐zero (ENZ) photonics, involving structures with near‐zero permittivity, is emerging as a significant field. It introduces unique features to traditional photonic systems, like decoupling spatial and temporal field variations, tunneling through arbitrary channels, and strong field confinement. ENZ photonics shows promise for high‐performance integrated photonic chips and optical interconnections (Niu, Hu, Chu, & Gong, 2018).

2. Epsilon-near-zero Metamaterials and Electromagnetic Sources

Research on epsilon-near-zero metamaterials and plasmonic materials focuses on tailoring the phase of radiation patterns from electromagnetic sources. These materials can isolate two regions of space and tailor the phase pattern in one, independent of the excitation in the other, offering potential applications in various fields (Alú, Silveirinha, Salandrino, & Engheta, 2006).

3. Epsilon Algorithm in Statistical Models

The epsilon algorithm is a convergence accelerating transformation used in statistical models. It offers insights into the nature of derived sequences and has applications in fields like fisheries science for bias correction in mixed-effects models (Thorson & Kristensen, 2016).

4. Epsilon Technique in System Identification

The epsilon technique is applied for identifying distributed-parameter systems. It focuses on computational aspects and presents numerical results for typical systems, aiding in the optimization of system processes and designs (Pillo & Grippo, 1973).

5. Epsilon-Dominance in Optimization Algorithms

The epsilon-dominance hierarchical Bayesian optimization algorithm (e-hBOA) represents a new class of probabilistic model building evolutionary algorithms. It's used for solving large multiobjective monitoring design problems, demonstrating its effectiveness in learning and exploiting complex decision variable interdependencies (Kollat, Reed, & Kasprzyk, 2008).

properties

CAS RN

1080-67-7

Product Name

epsilon-Cadinene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1

InChI Key

NOLWRMQDWRAODO-KKUMJFAQSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2

SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Canonical SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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